molecular formula C18H21NO4 B11704624 3,4,5-trimethoxy-N-(2-phenylethyl)benzamide

3,4,5-trimethoxy-N-(2-phenylethyl)benzamide

Cat. No.: B11704624
M. Wt: 315.4 g/mol
InChI Key: DPPZEYSQUWASCB-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(2-phenylethyl)benzamide is a benzamide derivative characterized by a 3,4,5-trimethoxyphenyl (TMP) core linked via an amide bond to a 2-phenylethyl group. This scaffold is notable for its structural versatility, enabling interactions with biological targets such as P-glycoprotein (P-gp) and receptors implicated in oxidative stress or tissue respiration .

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C18H21NO4/c1-21-15-11-14(12-16(22-2)17(15)23-3)18(20)19-10-9-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,19,20)

InChI Key

DPPZEYSQUWASCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-phenylethyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-phenylethylamine. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the amide group can produce the corresponding amine .

Scientific Research Applications

3,4,5-trimethoxy-N-(2-phenylethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which play crucial roles in cell division and stress response, respectively. Additionally, it can modulate signaling pathways involved in inflammation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

P-gp Inhibitory Activity
  • 3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide : Exhibits P-gp inhibition with IC₅₀ values ranging from 1.4–20 µM. The electron-withdrawing nitro group at the aniline moiety enhances potency compared to unsubstituted analogs .
  • 3,4,5-Trimethoxy-N-(4-bromophenyl)benzamide : Substitution with bromine at the para position improves crystallinity and hydrogen-bonding interactions (e.g., N–H···O chains), which may stabilize protein-ligand complexes .
Antioxidant Activity
  • N-(2-Phenylethyl)piperidine-1-carbothioamide : Demonstrates 84.4% inhibition of oxidative stress in CCl₄-challenged rats, highlighting the role of the phenylethyl group in radical scavenging .

Physicochemical and Structural Properties

Compound Name Substituent (R) clogP Key Functional Groups Biological Activity
3,4,5-Trimethoxy-N-(2-phenylethyl)benzamide 2-Phenylethyl ~3.8* Amide, Methoxy P-gp inhibition, Antioxidant
3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide 2-Nitrophenyl ~2.1 Nitro, Methoxy P-gp inhibition (IC₅₀: 1.4 µM)
N-(4-Bromophenyl)-3,4,5-TMP-benzamide 4-Bromophenyl ~3.2 Bromine, Methoxy Crystallinity, H-bonding
KU-54 (3,4,5-TMP-N-(3-piperidyl)benzamide) 3-Piperidyl ~1.5 Piperidine, Methoxy Gastric mucosa respiration
3,4,5-TMP-N-(5-(2-phenylethyl)thiadiazolyl)benzamide 5-(2-Phenylethyl)-thiadiazole ~4.0 Thiadiazole, Methoxy Unknown (structural analog)

*Estimated based on structural analogs.

Key Observations:
  • Electron Effects : Electron-withdrawing groups (e.g., nitro) enhance P-gp inhibition, while electron-donating groups (e.g., methoxy) improve π-system interactions .
  • Heterocyclic Modifications : Thiazole or thiadiazole rings introduce hydrogen-bond acceptors, altering target selectivity .

Pharmacological Specificity

  • Antioxidant vs.

Biological Activity

3,4,5-trimethoxy-N-(2-phenylethyl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, particularly focusing on its neuroprotective properties and interactions with biological targets.

Structural Characteristics

The molecular formula of 3,4,5-trimethoxy-N-(2-phenylethyl)benzamide is C17H19NO5C_{17}H_{19}NO_5, with a molecular weight of approximately 315.37 g/mol. The compound features a benzamide core substituted with three methoxy groups at the 3, 4, and 5 positions of the aromatic ring and a phenylethyl group at the nitrogen atom of the amide functional group. This unique structure contributes to its biological activity.

Synthesis

The synthesis of 3,4,5-trimethoxy-N-(2-phenylethyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-phenylethylamine under controlled conditions. The general steps include:

  • Formation of Benzoyl Chloride : Reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding benzoyl chloride.
  • Amide Formation : The benzoyl chloride is then reacted with 2-phenylethylamine in an organic solvent (e.g., chloroform) under reflux conditions.
  • Purification : The product is purified through crystallization or chromatography.

Biological Activities

Research indicates that 3,4,5-trimethoxy-N-(2-phenylethyl)benzamide exhibits several biological activities:

Neuroprotective Effects

Studies suggest that this compound may act as a neuroprotective agent , possibly by modulating neurotransmitter systems. It has been shown to have effects on neuronal viability and may protect against neurodegenerative processes.

Interaction Studies

Interaction studies have focused on the compound's binding affinity to various biological targets. Techniques such as radiolabeled binding assays and ATPase activity assays have been employed to explore these interactions.

Case Studies and Research Findings

  • Neuroprotection : In vitro studies have demonstrated that 3,4,5-trimethoxy-N-(2-phenylethyl)benzamide can enhance neuronal survival in models of oxidative stress. For instance, treatment with this compound reduced cell death in neuronal cultures exposed to toxic agents.
  • Antiviral Activity : A related study highlighted that compounds structurally similar to 3,4,5-trimethoxy-N-(2-phenylethyl)benzamide exhibited antiviral properties against BVDV (Bovine Viral Diarrhea Virus). These compounds showed effective inhibition at low micromolar concentrations (EC50 values ranging from 0.09 to 41 µM), indicating potential therapeutic applications in viral infections .
  • Cytotoxicity Assays : Cytotoxicity assays performed on various cell lines indicated that while some derivatives showed promising antiviral activity, they also needed to be evaluated for safety profiles to avoid non-specific toxicity .

Comparative Analysis

To better understand the unique properties of 3,4,5-trimethoxy-N-(2-phenylethyl)benzamide compared to similar compounds, the following table summarizes key characteristics:

Compound NameMethoxy GroupsSubstituent TypeMolecular Weight
3,4,5-trimethoxy-N-(2-phenylethyl)benzamide 3Phenylethyl315.37 g/mol
3,4-dimethoxy-N-(2-phenylethyl)benzamide2Phenylethyl~301 g/mol
N-(1-phenylethyl)benzamide0Ethyl~227 g/mol
N-(2-(trifluoromethyl)phenyl)benzamide0Trifluoromethyl~284 g/mol

This comparison highlights the significance of methoxy group positioning in influencing biological activity and pharmacological profiles.

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